1,5-Anhydroglucitol-6-phosphate

Enzyme kinetics Coupled enzyme assay Hexokinase

1,5-Anhydroglucitol-6-phosphate (1,5-AG6P) is the definitive tool compound for selective low-KM hexokinase blockade. Unlike G6P or 2-deoxyglucose-6-phosphate, it is uniquely resistant to glucose-6-phosphate dehydrogenase and phosphoglucose isomerase, eliminating confounding off-target metabolic flux in spectrophotometric HK assays or cell-based glycolytic studies. It is the authentic pathological metabolite accumulated in G6PC3 deficiency and a validated LC-MS standard. Choose 1,5-AG6P for unambiguous, HK-specific inhibition without the need for correction factors or G6P-regenerating systems.

Molecular Formula C6H13O8P
Molecular Weight 244.14 g/mol
CAS No. 17659-59-5
Cat. No. B096805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydroglucitol-6-phosphate
CAS17659-59-5
Synonyms1,5-anhydroglucitol-6-phosphate
Molecular FormulaC6H13O8P
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)COP(=O)(O)O)O)O)O
InChIInChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1
InChIKeyKAJAXXUCVJFKFM-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydroglucitol-6-phosphate (CAS 17659-59-5): Procurement-Relevant Biochemical Profile for Metabolic and Enzymology Research


1,5-Anhydroglucitol-6-phosphate (1,5-AG6P; CAS 17659-59-5) is the 6-O-phosphorylated derivative of 1,5-anhydroglucitol, a food-derived polyol present in human plasma. As a close structural analog of glucose-6-phosphate (G6P), it serves as a non-metabolizable, allosteric inhibitor of low-KM hexokinases and is the obligate substrate of the metabolite-repair enzyme glucose-6-phosphatase 3 (G6PC3) [1]. Unlike G6P, 1,5-AG6P is not a substrate for glucose-6-phosphate dehydrogenase or glucose-6-phosphate isomerase, making it a definitive tool compound for discriminating hexokinase-dependent from G6P-dependent processes in vitro and in vivo [2].

1,5-Anhydroglucitol-6-phosphate (CAS 17659-59-5): Why Generic G6P Analogs Cannot Substitute for This Research Tool


1,5-Anhydroglucitol-6-phosphate is frequently confused with other sugar phosphates such as glucose-6-phosphate, 2-deoxyglucose-6-phosphate, or sorbitol-6-phosphate. These in-class molecules are not functionally interchangeable. G6P is metabolically labile—it is rapidly oxidized by glucose-6-phosphate dehydrogenase and isomerized by phosphoglucose isomerase, confounding any assay that requires a stable hexokinase inhibitor. 2-Deoxyglucose-6-phosphate exhibits a different inhibition mechanism and can itself be incorporated into glycolytic intermediates [1]. 1,5-AG6P is uniquely resistant to these downstream enzymes while retaining potent, non-competitive inhibition of low-KM hexokinases, making it the only commercially available tool compound that enables selective blockade of the hexokinase step without off-target metabolic flux [2].

1,5-Anhydroglucitol-6-phosphate (CAS 17659-59-5): Quantitative Differentiation Evidence Versus Closest Analogs


Exclusive Resistance to Glucose-6-Phosphate Dehydrogenase Enables Hexokinase-Specific Assays

1,5-Anhydroglucitol-6-phosphate is completely inactive against glucose-6-phosphate dehydrogenase (G6PD), in direct contrast to glucose-6-phosphate, which is the native substrate of G6PD. Enzyme assays conducted on purified G6PD showed no detectable oxidation of 1,5-AG6P, whereas G6P is rapidly oxidized under identical conditions [1]. This absolute selectivity means 1,5-AG6P can be used as a stable surrogate for G6P in coupled spectrophotometric hexokinase inhibition assays, where G6PD is present as a coupling enzyme and would otherwise degrade the product [2].

Enzyme kinetics Coupled enzyme assay Hexokinase G6PD

Potent Non-Competitive Inhibition of Human Hexokinase Isozymes with Defined Ki Values

1,5-Anhydroglucitol-6-phosphate inhibits human low-KM hexokinases non-competitively with respect to glucose, with Ki values of 53 ± 2 µM for HK1, 96 ± 3 µM for HK2, and 134 ± 9 µM for HK3, as determined spectrophotometrically at 0.5 mM ATP-Mg2+ [1]. By comparison, glucose-6-phosphate, the physiological product inhibitor, exhibits a Ki of approximately 200 µM for brain hexokinase (predominantly HK1) [2]. Importantly, ADPGK (ADP-glucokinase) was not inhibited even at 1 mM 1,5-AG6P, demonstrating a clear isozyme selectivity that is not observed with G6P [1].

Hexokinase inhibition Ki determination Isozyme selectivity Glycolysis

Metabolic Stability: Resistance to Phosphoglucose Isomerase Prevents Downstream Glycolytic Incorporation

1,5-Anhydroglucitol-6-phosphate is not a substrate for glucose-6-phosphate isomerase (phosphoglucose isomerase), the second enzyme of glycolysis. This property, confirmed by enzyme assays, means that unlike glucose-6-phosphate—which is rapidly converted to fructose-6-phosphate—1,5-AG6P cannot proceed through glycolysis [1]. In tissue homogenate studies, 1,5-AG6P caused complete inhibition of glucose oxidation (via hexokinase block) while having no effect on G6P oxidation (downstream pathway), confirming its action is confined exclusively to the hexokinase step [2]. This contrasts sharply with 2-deoxyglucose-6-phosphate, which can act as a substrate for phosphoglucose isomerase and accumulate as 2-deoxyglucose-6-phosphate, causing off-target effects [3].

Metabolic stability Phosphoglucose isomerase Glycolytic block Non-metabolizable analog

Validated Intracellular Accumulation and Ex Vivo Pharmacodynamic Benchmarking

In G6PC3-deficient human granulocytes and HAP1 cells, 1,5-AG6P accumulates to intracellular concentrations of approximately 3 mM when cells are exposed to physiological levels (0.2 mM) of its precursor, 1,5-anhydroglucitol [1]. This accumulation correlates with a significant decrease in glucose consumption and depletion of glycolytic intermediates (glucose-6-P, fructose-1,6-bisphosphate, triose-phosphates), confirming target engagement at the hexokinase step in a living-cell context [1]. By contrast, glucose-6-phosphate does not accumulate under similar conditions due to rapid metabolic turnover. This provides an ex vivo benchmark for researchers: a 3 mM intracellular threshold is the validated concentration at which hexokinase inhibition becomes pharmacologically relevant in mammalian cells.

Intracellular accumulation Pharmacodynamics Neutrophil model Target engagement

High-Yield Chemical Synthesis Route with Defined Purity Enables Scalable Procurement

A 2011 synthetic route published in Tetrahedron Letters describes the preparation of 1,5-anhydro-d-glucitol 6-phosphate from methyl-d-glucoside via allyl ether protection, reductive cleavage with triethylsilane, and phosphylation [1]. The synthesis proceeds without ring rearrangement or contraction and employs a low-loading PdCl2–CuCl2–activated charcoal catalyst (0.0025 equiv per allyl group) for deprotection, enabling high yield and purity [1]. This contrasts with the original enzymatic preparation using hexokinase (Ferrari et al., 1959), which yielded a product requiring crystallization as the dicyclohexylamine salt and was limited in scale. The chemical route provides batch-to-batch consistency and scalability that is critical for procurement by laboratories requiring reproducible, multi-milligram to gram quantities.

Chemical synthesis Yield Purity Scalability

Crystallographically Validated as a Substrate Analog for Structural Biology Applications

1,5-Anhydroglucitol-6-phosphate has been co-crystallized with the glycyl radical enzyme YbiW from Escherichia coli (PDB ID: 8ID7) at a resolution sufficient to define the enzyme-substrate complex, revealing the molecular basis for radical-mediated C–O bond cleavage in the 'anhydroglycolysis' pathway [1]. This structural validation confirms that the compound binds in the enzyme active site in a manner analogous to the natural substrate, making it an ideal tool for trapping enzyme-substrate complexes for mechanistic studies. In contrast, glucose-6-phosphate is often too labile in crystallization conditions, undergoing slow hydrolysis or isomerization that compromises crystal quality. The non-reducing nature of 1,5-AG6P (lacking a free anomeric carbon) makes it inert under crystallization conditions, a property not shared by G6P or 2-deoxyglucose-6-phosphate [2].

X-ray crystallography Substrate analog Enzyme mechanism Glycyl radical enzyme

1,5-Anhydroglucitol-6-phosphate (CAS 17659-59-5): Optimal Research and Industrial Use Cases Based on Verified Evidence


Hexokinase-Coupled Enzyme Assays Where G6PD-Mediated Interference Must Be Eliminated

In spectrophotometric hexokinase activity assays that use glucose-6-phosphate dehydrogenase (G6PD) as a coupling enzyme, substituting the coupling substrate from G6P to 1,5-AG6P eliminates the confounding degradation of the product by G6PD itself. This application is directly supported by the finding that 1,5-AG6P is completely inactive toward G6PD [1], enabling accurate kinetic measurements of hexokinase inhibition without the need for correction factors or G6P-regenerating systems.

Selective Pharmacological Blockade of Hexokinase in Intact Cells Without Downstream Glycolytic Interference

For cell-based studies requiring a clean, hexokinase-specific glycolytic block, 1,5-AG6P provides a validated tool. Its resistance to phosphoglucose isomerase ensures that observed metabolic effects (e.g., decreased glucose consumption, ATP depletion) are attributable solely to hexokinase inhibition and not to off-target effects on downstream glycolytic enzymes [2]. Researchers can use the published intracellular accumulation benchmark of ~3 mM in G6PC3-deficient cells to calibrate effective dosing concentrations [3].

Structural Biology: Co-Crystallization of Hexose-Phosphate-Utilizing Enzymes with a Non-Hydrolyzable Substrate Analog

1,5-AG6P is a preferred substrate analog for X-ray crystallography of enzymes that bind G6P, such as hexokinases, glucose-6-phosphatases, and glycyl radical enzymes. Its non-reducing nature and resistance to isomerization allow it to remain intact in the active site throughout the crystallization process, unlike G6P which can turn over or degrade [4]. The successful co-crystallization with E. coli YbiW (PDB 8ID7) demonstrates its utility for trapping enzyme-substrate complexes [4].

Metabolite-Repair Pathway Studies: G6PC3 Activity and Neutropenia Research

In research on G6PC3 deficiency, glycogen storage disease type Ib, and neutropenia, 1,5-AG6P is the pathophysiologically relevant metabolite that accumulates to toxic levels. Using this compound as an authentic standard for LC-MS metabolomics or as a substrate for G6PC3 phosphatase activity assays allows researchers to directly measure the metabolite-repair capacity of G6PC3 [3]. This application cannot be performed with G6P, as G6PC3 shows a distinct kinetic preference for 1,5-AG6P over G6P [3].

Quote Request

Request a Quote for 1,5-Anhydroglucitol-6-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.